molecular formula C19H18BrN3O2 B15017944 N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide

N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide

Cat. No.: B15017944
M. Wt: 400.3 g/mol
InChI Key: WINROFUZAZHGMX-LSHDLFTRSA-N
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Description

N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide typically involves the condensation of 5-bromo-1H-indole-3-carbaldehyde with 2-(3,4-dimethylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the inflammatory response . The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    Indomethacin: A well-known nonsteroidal anti-inflammatory drug (NSAID) that also inhibits COX enzymes.

    Celecoxib: A selective COX-2 inhibitor used to treat pain and inflammation.

    Diclofenac: Another NSAID with anti-inflammatory and analgesic properties.

Uniqueness

N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is unique due to its specific chemical structure, which allows for selective inhibition of COX-2 without affecting COX-1. This selectivity is advantageous as it reduces the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors .

Properties

Molecular Formula

C19H18BrN3O2

Molecular Weight

400.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C19H18BrN3O2/c1-12-3-5-16(7-13(12)2)25-11-19(24)23-22-10-14-9-21-18-6-4-15(20)8-17(14)18/h3-10,21H,11H2,1-2H3,(H,23,24)/b22-10+

InChI Key

WINROFUZAZHGMX-LSHDLFTRSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CNC3=C2C=C(C=C3)Br)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CNC3=C2C=C(C=C3)Br)C

Origin of Product

United States

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